molecular formula C13H11NO3 B1307954 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid CAS No. 104904-59-8

1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

Cat. No. B1307954
CAS RN: 104904-59-8
M. Wt: 229.23 g/mol
InChI Key: RCOVHFCIIDAMJU-UHFFFAOYSA-N
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Description

1-Oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid is a compound that belongs to the carbazole class. Carbazoles are heterocyclic aromatic organic compounds that contain a tricyclic structure with nitrogen at the third position. The compound is a derivative of carbazole with a ketone (oxo) group and a carboxylic acid moiety, which may contribute to its reactivity and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related carbazole derivatives has been explored in various studies. A convenient method for synthesizing 1-oxo-1,2,3,4-tetrahydrocarbazoles was developed through the Fischer indole synthesis, which involves the reaction of 2-aminocyclohexanone hydrochlorides with phenylhydrazine hydrochlorides under mild conditions . This method emphasizes the easy availability of starting materials and the simplicity of the one-pot operation, which could potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by the presence of a nitrogen atom within the tricyclic core. The addition of functional groups such as the oxo and carboxylic acid groups can significantly alter the electronic distribution and steric hindrance within the molecule, which in turn can affect its chemical properties and biological activity.

Chemical Reactions Analysis

The reactivity of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates, which are closely related to the compound of interest, has been studied. These ketoesters react with hydroxylamine hydrochloride to yield 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles, and in acetic acid, they form methyl isoxazolo[5,4-a]carbazole-3-carboxylates . The reaction with urea and thiourea under acidic conditions produces a mixture of 1-hydroxycarbazoles and 1H-carbazol-1-ones, while under basic conditions, carbimido- and thiocarbimido-tetrahydro-1H-carbazoles are formed . These reactions demonstrate the versatility of carbazole derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives like this compound are influenced by their functional groups. The presence of the oxo group can increase the compound's polarity, potentially affecting its solubility in various solvents. The carboxylic acid group can engage in hydrogen bonding and ionization, which may be relevant for its biological activity. The pKa values of related compounds, such as tetrahydroindazoles, have been reported, which are important for understanding the acid-base properties of these molecules .

Scientific Research Applications

Pharmacological Significance and Drug Development

Compounds containing the carbazole and oxadiazole moieties, which are structurally related to 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, have been identified as promising leads in drug development. These compounds exhibit a wide range of pharmacological activities. For instance, 1,3,4-oxadiazole derivatives are notable for their pharmacological potential, showing activities such as antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic effects. The structural feature of the 1,3,4-oxadiazole ring, often serving as a bioisostere for carboxylic acids, carboxamides, and esters, contributes to the efficacy and safety of medicinal agents derived from these compounds (Rana, Salahuddin, & Sahu, 2020). Additionally, tetrazole derivatives, sharing a similarity in function as bioisosteres for carboxylic acids, have been recognized for their broad-spectrum biological properties, including antitubercular, anticancer, and antimicrobial activities, thus highlighting their importance in medicinal chemistry (Patowary, Deka, & Bharali, 2021).

properties

IUPAC Name

8-oxo-5,6,7,9-tetrahydrocarbazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-11-3-1-2-8-9-6-7(13(16)17)4-5-10(9)14-12(8)11/h4-6,14H,1-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOVHFCIIDAMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394026
Record name 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104904-59-8
Record name 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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